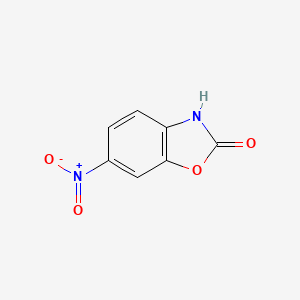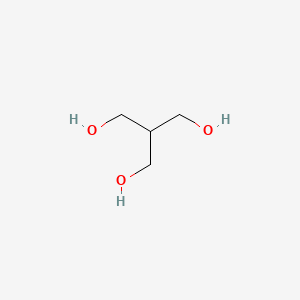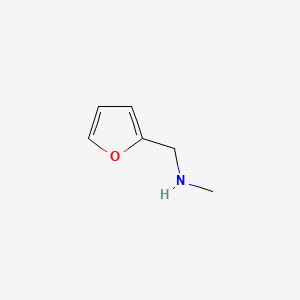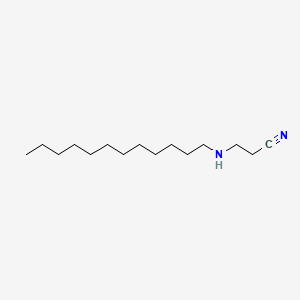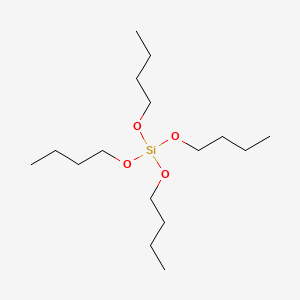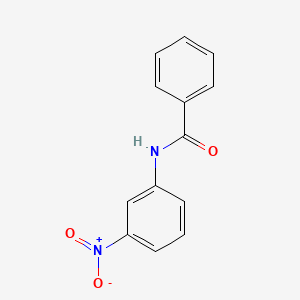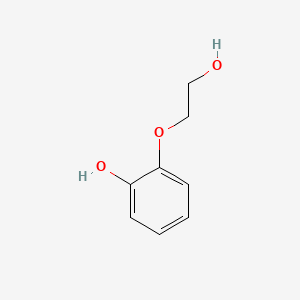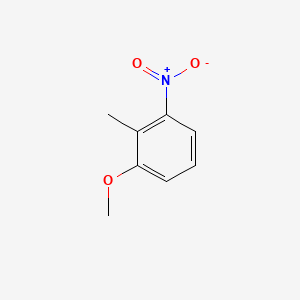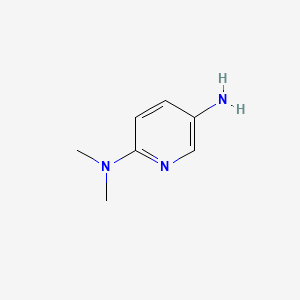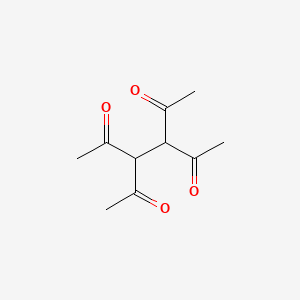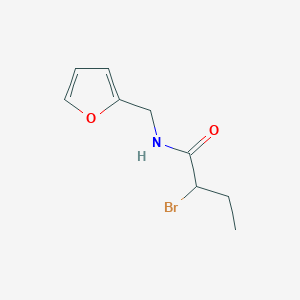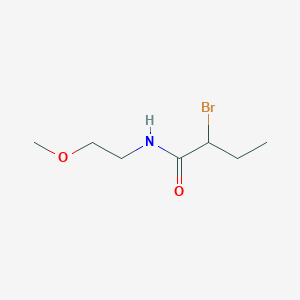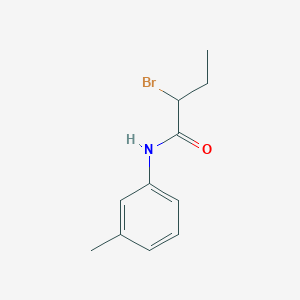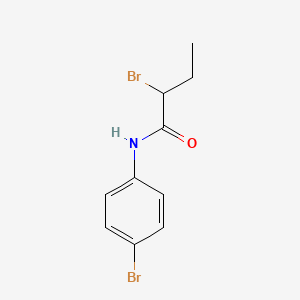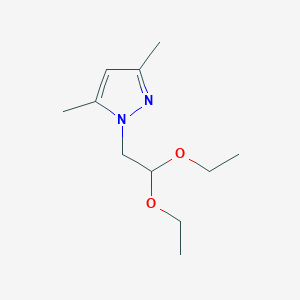
1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry. Pyrazoles are heterocyclic compounds with a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Although the provided papers do not directly discuss the specific compound , they do provide insights into the chemistry of related pyrazole derivatives, which can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. For example, the synthesis of 1-(2-Arenethyl)-3,5-dimethyl-1H-pyrazoles was achieved by Wolff-Kishner reduction of corresponding arylethanones . Similarly, the synthesis of diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate was performed through condensation of diethyl (4-methoxybenzyl)propanedioate with 3,5-dimethyl-1H-pyrazole . These methods suggest that the target compound could potentially be synthesized through a similar condensation reaction, possibly involving a diethoxyethyl derivative and a dimethylpyrazole.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure of a sodium salt of a diethyl pyrazole dicarboxylate showed a double helical supramolecular structure . Another pyrazole compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, was characterized by XRD, IR, and NMR, revealing its crystallization in the monoclinic space group . These studies indicate that the molecular structure of the target compound could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions. For example, a dinitrodipyrazolo pyrazine dione derivative was used as a labelling reagent for amino acids, reacting with primary and secondary amino functions . The reactivity of the target compound could be explored in the context of forming complexes with other molecules or as a reagent in organic synthesis, given the reactivity of similar pyrazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be quite diverse. The crystal packing of diethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methoxyphenyl)methyl]propanedioate is stabilized by C—H⋯O interactions , which could suggest that the target compound may also exhibit specific intermolecular interactions influencing its solid-state properties. The antibacterial and DNA photocleavage activities of some 1-(2-Arenethyl)-3,5-dimethyl-1H-pyrazoles indicate that the compound may also possess biological activities worth investigating.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,2-diethoxyethyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-14-11(15-6-2)8-13-10(4)7-9(3)12-13/h7,11H,5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADNAQKXUCTGGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=CC(=N1)C)C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-diethoxyethyl)-3,5-dimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

